molecular formula C6H8O3 B6236321 2-(2-oxocyclobutyl)acetic acid CAS No. 1506685-66-0

2-(2-oxocyclobutyl)acetic acid

Cat. No. B6236321
CAS RN: 1506685-66-0
M. Wt: 128.1
InChI Key:
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Description

2-(2-oxocyclobutyl)acetic acid, also known as 2-oxobutyrate or oxobutyrate, is a four-carbon alpha-keto acid. It is a key intermediate in the metabolism of lipids and carbohydrates, and is an important intermediate in the citric acid cycle. It is also involved in the synthesis of certain amino acids and other metabolic pathways. Oxobutyrate has been studied extensively in recent years due to its potential as a therapeutic agent for a variety of metabolic disorders, including diabetes, obesity, and metabolic syndrome.

Scientific Research Applications

Oxobutyrate has been studied extensively in recent years due to its potential as a therapeutic agent for a variety of metabolic disorders, including diabetes, obesity, and metabolic syndrome. In addition, oxobutyrate has been used in the development of drugs for the treatment of cancer and neurological disorders. Oxobutyrate has been found to have a number of beneficial effects on cells, including the ability to reduce inflammation, enhance glucose uptake, and inhibit the growth of cancer cells.

Mechanism of Action

Oxobutyrate acts as an inhibitor of the enzyme acetyl-CoA carboxylase, which is responsible for the synthesis of fatty acids. By blocking this enzyme, oxobutyrate reduces the production of fatty acids, which can lead to a decrease in fat storage and improved glucose metabolism. In addition, oxobutyrate has been found to increase the activity of the enzyme pyruvate dehydrogenase, which is responsible for the conversion of pyruvate to acetyl-CoA. This increase in activity can lead to improved energy production and increased glucose uptake.
Biochemical and Physiological Effects
Oxobutyrate has been found to have a number of beneficial effects on cells, including the ability to reduce inflammation, enhance glucose uptake, and inhibit the growth of cancer cells. In addition, oxobutyrate has been found to increase the activity of the enzyme pyruvate dehydrogenase, which is responsible for the conversion of pyruvate to acetyl-CoA. This increase in activity can lead to improved energy production and increased glucose uptake.

Advantages and Limitations for Lab Experiments

The main advantage of using oxobutyrate in laboratory experiments is that it is a relatively simple and inexpensive compound to synthesize. In addition, oxobutyrate can be stored for long periods of time and does not require special storage conditions. However, oxobutyrate can be toxic in high concentrations and should be used with caution.

Future Directions

In the future, oxobutyrate could be used to develop novel therapies for the treatment of metabolic disorders such as diabetes, obesity, and metabolic syndrome. In addition, oxobutyrate could be used to develop drugs for the treatment of cancer and neurological disorders. Furthermore, oxobutyrate could be used as an inhibitor of fatty acid synthesis, which could be used to reduce fat storage and improve glucose metabolism. Finally, oxobutyrate could be used to increase the activity of pyruvate dehydrogenase, which could lead to improved energy production and increased glucose uptake.

Synthesis Methods

Oxobutyrate can be synthesized by the reaction of acetoacetate and hydroxylamine, which produces the enol form of oxobutyrate. This reaction is catalyzed by an enzyme called oxobutyrate synthase. Oxobutyrate can also be synthesized by the reaction of acetoacetate and hydrazine, which produces the keto form of oxobutyrate. This reaction is catalyzed by an enzyme called oxobutyrate hydrazinase.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(2-oxocyclobutyl)acetic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclobutene", "Sodium hydroxide", "Bromine", "Sodium borohydride", "Acetic anhydride", "Glacial acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclobutene is reacted with bromine in the presence of sodium hydroxide to form 1,2-dibromocyclobutane.", "Step 2: 1,2-dibromocyclobutane is reduced with sodium borohydride to form 1,2-dihydroxycyclobutane.", "Step 3: 1,2-dihydroxycyclobutane is reacted with acetic anhydride in the presence of glacial acetic acid to form 2-(acetyloxy)cyclobutanone.", "Step 4: 2-(acetyloxy)cyclobutanone is hydrolyzed with sodium hydroxide to form 2-(2-hydroxycyclobutyl)acetic acid.", "Step 5: 2-(2-hydroxycyclobutyl)acetic acid is oxidized with sodium hypochlorite in the presence of sodium acetate to form 2-(2-oxocyclobutyl)acetic acid.", "Step 6: The product is purified by neutralizing the reaction mixture with hydrochloric acid, extracting with sodium bicarbonate, and drying over sodium chloride." ] }

CAS RN

1506685-66-0

Product Name

2-(2-oxocyclobutyl)acetic acid

Molecular Formula

C6H8O3

Molecular Weight

128.1

Purity

95

Origin of Product

United States

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